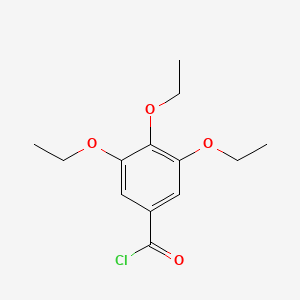

3,4,5-Triethoxybenzoyl chloride

Descripción general

Descripción

3,4,5-Triethoxybenzoyl chloride is an organic compound with the molecular formula C13H17ClO4. It is a derivative of benzoyl chloride, where three ethoxy groups are substituted at the 3, 4, and 5 positions of the benzene ring. This compound is primarily used in organic synthesis and serves as an intermediate in the preparation of various chemical products.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4,5-Triethoxybenzoyl chloride can be synthesized through the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the corresponding acid chloride along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure the safe handling of thionyl chloride and the efficient collection of by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions: 3,4,5-Triethoxybenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Acyl Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile such as an amine, alcohol, or water, forming amides, esters, or carboxylic acids, respectively.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: In the presence of water, this compound hydrolyzes to form 3,4,5-triethoxybenzoic acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and water.

Reducing Agents: Lithium aluminum hydride (LiAlH4).

Reaction Conditions: Reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis.

Major Products Formed:

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Carboxylic Acids: Formed by hydrolysis.

Aplicaciones Científicas De Investigación

3,4,5-Triethoxybenzoyl chloride is utilized in various scientific research applications, including:

Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the preparation of drug candidates and active pharmaceutical ingredients (APIs).

Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.

Biological Studies: Researchers use it to modify biomolecules and study their interactions and functions.

Mecanismo De Acción

The mechanism of action of 3,4,5-triethoxybenzoyl chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon of the benzoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently eliminates the chloride ion to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparación Con Compuestos Similares

3,4,5-Trimethoxybenzoyl Chloride: Similar in structure but with methoxy groups instead of ethoxy groups.

3,4-Dimethoxybenzoyl Chloride: Contains two methoxy groups at the 3 and 4 positions.

4-Methoxybenzoyl Chloride: Contains a single methoxy group at the 4 position.

Uniqueness: 3,4,5-Triethoxybenzoyl chloride is unique due to the presence of three ethoxy groups, which can influence its reactivity and the properties of the resulting products. The ethoxy groups can provide steric hindrance and electronic effects that differentiate it from its methoxy-substituted counterparts.

Actividad Biológica

3,4,5-Triethoxybenzoyl chloride is an organic compound widely recognized for its utility in synthetic chemistry and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its electrophilic nature due to the presence of the benzoyl chloride functional group. It is soluble in organic solvents like ethanol and acetone, which facilitates its use in various chemical reactions such as nucleophilic acyl substitution.

The biological activity of this compound primarily revolves around its ability to form derivatives through reactions with nucleophiles. These derivatives can exhibit various pharmacological properties:

- Nucleophilic Acyl Substitution : The compound reacts with water to produce 3,4,5-triethoxybenzoic acid or with alcohols to yield esters. This versatility allows for the creation of numerous biologically active compounds.

- Formation of Amides : Reacting with amines leads to amide formation, which can enhance biological activity against specific targets.

Biological Activity Overview

Research has indicated that derivatives of this compound have exhibited significant biological activities:

- Antihypertensive Effects : Compounds synthesized from this chloride have shown antihypertensive properties through mechanisms that may involve modulation of vascular smooth muscle function.

- Antiproliferative Activity : Related compounds have demonstrated antiproliferative effects against cancer cell lines. For instance, certain derivatives have been tested against malignant melanoma cells and shown strong activity .

- Neuroprotective Effects : A derivative known as methyl (3,4,5-trimethoxybenzoyl)-l-cysteinate (MTC) has been studied for its protective effects on neurons during ischemia-reperfusion injury. MTC treatment improved cell survival rates and reduced markers of apoptosis in neuronal cells .

Case Studies

Several studies have highlighted the biological activities associated with this compound derivatives:

- Study on Neuroprotection : In a controlled experiment with neonatal rat primary neurons subjected to ischemia-reperfusion injury, MTC significantly decreased cerebral infarct volume from approximately 50% in the control group to about 25% in treated groups . This study underscores the potential therapeutic applications of this compound in neurodegenerative conditions.

| Treatment Group | Infarct Volume (%) |

|---|---|

| Control | 50 |

| MTC Treatment | 25 |

- Antiproliferative Activity in Cancer Cells : A series of synthesized derivatives were evaluated for their antiproliferative effects across various human cancer cell lines. Some compounds exhibited IC50 values ranging from 0.21 to 3.2 nM, indicating potent activity compared to standard reference compounds .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, its solubility in organic solvents suggests good bioavailability for compounds formed from it. The stability and reactivity under physiological conditions are critical for further exploration in drug development.

Propiedades

IUPAC Name |

3,4,5-triethoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO4/c1-4-16-10-7-9(13(14)15)8-11(17-5-2)12(10)18-6-3/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUICNMLFNLOFMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.